molecular formula C7H4ClF3O3S B1427525 4-(Difluoromethoxy)-3-fluorobenzene-1-sulfonyl chloride CAS No. 1178111-39-1

4-(Difluoromethoxy)-3-fluorobenzene-1-sulfonyl chloride

Cat. No.: B1427525
CAS No.: 1178111-39-1
M. Wt: 260.62 g/mol
InChI Key: PABHZYCQTUFWJU-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-3-fluorobenzene-1-sulfonyl chloride is an organofluorine compound characterized by the presence of both difluoromethoxy and sulfonyl chloride functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethoxy)-3-fluorobenzene-1-sulfonyl chloride typically involves the introduction of the difluoromethoxy group followed by sulfonylation. One common method starts with 4-fluoro-3-nitrophenol, which undergoes difluoromethylation using difluoromethylating agents such as difluoromethyl phenyl sulfone. The resulting intermediate is then subjected to sulfonylation using chlorosulfonic acid to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the difluoromethylation and sulfonylation steps. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)-3-fluorobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Difluoromethoxy)-3-fluorobenzene-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)-3-fluorobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophilic center, facilitating nucleophilic attack and subsequent formation of sulfonamide or sulfonate derivatives. The difluoromethoxy group can influence the electronic properties of the aromatic ring, affecting its reactivity in electrophilic aromatic substitution reactions .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Difluoromethoxy)-3-chlorobenzene-1-sulfonyl chloride
  • 4-(Difluoromethoxy)-3-bromobenzene-1-sulfonyl chloride
  • 4-(Difluoromethoxy)-3-iodobenzene-1-sulfonyl chloride

Uniqueness

4-(Difluoromethoxy)-3-fluorobenzene-1-sulfonyl chloride is unique due to the presence of both difluoromethoxy and sulfonyl chloride groups, which confer distinct reactivity patterns. The fluorine atoms enhance the compound’s stability and influence its electronic properties, making it a valuable intermediate in various chemical transformations .

Properties

IUPAC Name

4-(difluoromethoxy)-3-fluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3O3S/c8-15(12,13)4-1-2-6(5(9)3-4)14-7(10)11/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PABHZYCQTUFWJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)F)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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